2-(benzylamino)-2-oxoethyl 5-bromonicotinate
Description
2-(Benzylamino)-2-oxoethyl 5-bromonicotinate is a nicotinic acid derivative characterized by a brominated pyridine ring, an ester linkage, and a benzylamino-oxoethyl substituent. Its molecular formula is C₁₅H₁₅BrN₂O₂, with a molecular weight of 335.20 g/mol . It is synthesized via nucleophilic substitution or esterification reactions, as evidenced by protocols for analogous compounds .
Its bromine substituent may enhance metabolic stability and lipophilicity, making it a candidate for drug discovery pipelines.
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-6-12(8-17-9-13)15(20)21-10-14(19)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODFAKCYZJYFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps. One common method starts with the bromination of nicotinic acid, followed by esterification to form the ethyl ester.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(benzylamino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(benzylamino)-2-oxoethyl 5-bromonicotinate with four structurally related compounds:
Key Differences and Implications
Substituent Effects
- Bromine vs. Chlorine : The 5-bromo substituent in the target compound increases molecular weight and lipophilicity compared to the 4-chloro analog (Compound III.57, 317.77 g/mol) . Bromine’s larger atomic radius may enhance π-π stacking in biological targets.
- Ester vs.
Functional Group Contributions
- Benzylamino-oxoethyl Group: This moiety is conserved across all compounds, suggesting its role in hydrogen-bonding interactions. However, its conjugation with a sulfonyl group (e.g., in 2-{[2-(benzylamino)-2-oxoethyl]sulfonyl}acetic acid) introduces strong electron-withdrawing effects, enhancing acidity (pKa ~2-3) and aqueous solubility .
- Ester Linkages : The ethyl ester in the target compound improves membrane permeability compared to the acetate ester in Compound III.57, which has lower Rf (0.20 vs. unmeasured for the target), indicating higher polarity .
Biological Activity
2-(Benzylamino)-2-oxoethyl 5-bromonicotinate (CAS No. 380555-94-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzylamino group linked to a 2-oxoethyl moiety and a 5-bromonicotinate structure. This unique combination of functional groups is thought to contribute to its biological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound is believed to interact with specific enzymes, potentially altering metabolic pathways.
- Modulation of Cell Signaling : It may influence cell signaling pathways, particularly those involved in stress responses and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it could possess antioxidant properties, which are beneficial in mitigating oxidative stress in cells.
Antidiabetic Effects
A notable study explored the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes. The findings indicated that derivatives of this compound could enhance β-cell survival under stress conditions induced by agents like thapsigargin and brefeldin A. Specifically, one derivative exhibited an EC50 value of with maximal protective activity at 100% .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Initial tests showed promising results against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
Emerging data indicate that the compound may have neuroprotective effects, particularly in models of neurodegeneration. This could be attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against ER stress-induced apoptosis |
| Variation in the alkyl chain length | Altered solubility and bioavailability |
| Substitution on the aromatic ring | Enhanced interaction with target enzymes |
This table summarizes how different modifications can affect the compound's efficacy and pharmacokinetics.
Case Studies
- Pancreatic β-cell Protection :
-
Antimicrobial Testing :
- In vitro tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infectious diseases.
-
Neuroprotection in Animal Models :
- Behavioral assays in rodent models indicated that treatment with the compound led to improved cognitive function and reduced markers of neuroinflammation, supporting its role as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
